molecular formula C9H9ClF3O2P B12554113 2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate CAS No. 194041-75-3

2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate

Cat. No.: B12554113
CAS No.: 194041-75-3
M. Wt: 272.59 g/mol
InChI Key: WBCFXYVFPHNGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a phenyl group, and a methylphosphonochloridate moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Direct Synthesis: One common method involves the reaction of 2,2,2-trifluoro-1-phenylethanol with methylphosphonochloridate under controlled conditions. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process.

    Alternative Methods: Another approach involves the use of trifluoroacetic acid and phenylmagnesium bromide, followed by reaction with methylphosphonochloridate. This method may offer higher yields and better control over the reaction conditions.

Industrial Production Methods

Industrial production of 2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or alcohols.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted phosphonates.

    Oxidation Products: Oxidation can lead to the formation of phosphonic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields phosphonates with reduced functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges, while the phenyl group provides additional stability and reactivity. The methylphosphonochloridate moiety is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl and phenyl groups but lacks the methylphosphonochloridate moiety.

    2,2,2-Trifluoro-1-phenylethanol: Similar in structure but contains a hydroxyl group instead of the methylphosphonochloridate group.

    Methylphosphonochloridate: Contains the methylphosphonochloridate group but lacks the trifluoromethyl and phenyl groups.

Uniqueness

2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate is unique due to the combination of its trifluoromethyl, phenyl, and methylphosphonochloridate groups. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

CAS No.

194041-75-3

Molecular Formula

C9H9ClF3O2P

Molecular Weight

272.59 g/mol

IUPAC Name

[1-[chloro(methyl)phosphoryl]oxy-2,2,2-trifluoroethyl]benzene

InChI

InChI=1S/C9H9ClF3O2P/c1-16(10,14)15-8(9(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

WBCFXYVFPHNGNO-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OC(C1=CC=CC=C1)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.